molecular formula C5H7F2NO4 B165073 4,4-Difluoroglutamic acid CAS No. 130835-20-0

4,4-Difluoroglutamic acid

Cat. No. B165073
M. Wt: 183.11 g/mol
InChI Key: LLRDKDQMMRICLM-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoroglutamic acid (DFG) is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique properties. It is a fluorinated analogue of glutamic acid, which is an important neurotransmitter in the central nervous system. DFG has been extensively studied for its potential applications in the fields of medicinal chemistry, biochemical research, and drug discovery.

Mechanism Of Action

4,4-Difluoroglutamic acid acts as a competitive inhibitor of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is essential for cancer cell survival, and inhibition of this enzyme by 4,4-Difluoroglutamic acid results in the depletion of glutamate and glutamine, leading to cancer cell death. 4,4-Difluoroglutamic acid also inhibits the activity of other enzymes involved in glutamate metabolism, including glutamate dehydrogenase and glutamate synthase.

Biochemical And Physiological Effects

4,4-Difluoroglutamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of glutamate and glutamine in cancer cells, leading to decreased cell viability. 4,4-Difluoroglutamic acid has also been shown to reduce the levels of glutamate in the brain, which may have implications for the treatment of neurodegenerative diseases. Additionally, 4,4-Difluoroglutamic acid has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,4-Difluoroglutamic acid in lab experiments is its ability to selectively inhibit glutaminase activity. This makes it a useful tool for studying the role of glutaminase in cancer cell metabolism and for developing new anticancer drugs. However, one of the limitations of using 4,4-Difluoroglutamic acid in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are a number of future directions for the study of 4,4-Difluoroglutamic acid. One area of research is the development of new anticancer drugs based on 4,4-Difluoroglutamic acid and its derivatives. Another area of research is the study of 4,4-Difluoroglutamic acid's potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4,4-Difluoroglutamic acid and its potential applications in other areas of medicine and biotechnology.

Synthesis Methods

The synthesis of 4,4-Difluoroglutamic acid can be achieved through various methods, including chemical synthesis and enzymatic methods. The chemical synthesis of 4,4-Difluoroglutamic acid involves the reaction of glutamic acid with fluorine gas in the presence of a catalyst. Enzymatic methods involve the use of enzymes such as glutamate racemase and alanine racemase to convert L-glutamic acid to 4,4-Difluoroglutamic acid.

Scientific Research Applications

4,4-Difluoroglutamic acid has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. It has been shown to have anticancer properties by inhibiting the activity of the enzyme glutaminase, which is essential for cancer cell survival. 4,4-Difluoroglutamic acid has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

CAS RN

130835-20-0

Product Name

4,4-Difluoroglutamic acid

Molecular Formula

C5H7F2NO4

Molecular Weight

183.11 g/mol

IUPAC Name

(4S)-4-amino-2,2-difluoropentanedioic acid

InChI

InChI=1S/C5H7F2NO4/c6-5(7,4(11)12)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)(H,11,12)/t2-/m0/s1

InChI Key

LLRDKDQMMRICLM-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(C(=O)O)(F)F

SMILES

C(C(C(=O)O)N)C(C(=O)O)(F)F

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)(F)F

synonyms

4,4-difluoroglutamic acid
4,4-F(2)Glu
4,4-F2Glu

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.